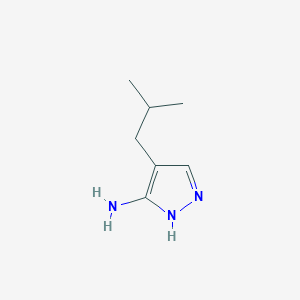

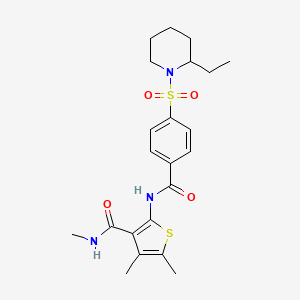

![molecular formula C27H31Cl2N5O B2646239 7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride CAS No. 2320261-63-8](/img/structure/B2646239.png)

7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is also known as NVP-AEW541 . It has an empirical formula of C27H29N5O and a molecular weight of 439.55 . It is a white to beige powder .

Molecular Structure Analysis

The SMILES string for this compound isNC1=C2C(N([C@H]3CC@@HC3)C=C2C5=CC=CC(OCC6=CC=CC=C6)=C5)=NC=N1 . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

The compound is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications

IGF-1R Tyrosine Kinase Inhibitor

AEW-541 HCl, also known as NVP-AEW541, is a selective small molecule IGF-1R (Insulin-like Growth Factor 1 Receptor) tyrosine kinase inhibitor . It has 27-fold selectivity for IGF-1R over its highly homologous insulin receptor .

Anti-Tumor Activity

NVP-AEW541 has shown in vitro and in vivo activity against diverse tumor types . This includes more than 30 multiple myeloma (MM) cell lines and more than 10 primary tumor cells from MM patients . It is also active against cell lines from diverse hematologic malignancies (including B- and T-ALL, AML, CML, and lymphoma subtypes) and solid tumors (e.g., breast, prostate, lung, thyroid, ovarian, renal Ca, retinoblastoma, and sarcomas) .

Inhibition of Autophosphorylation

NVP-AEW541 selectively inhibits the autophosphorylation of IGF-1R over InsR, EGFR, PDGFR, c-Kit, and Bcr-Abl in cells . This suggests its potential use in targeted therapies for cancers where these kinases play a crucial role.

Anti-Tumor Mechanism

The anti-tumor effects of NVP-AEW541 are achieved by blocking key growth/survival pathways (e.g., PI-3K/Akt, Ras/Raf/MAPK, IKK-a/NF-kB); blocking the expression of inhibitors of apoptosis (e.g., FLIP, cIAP-2, survivin); and suppressing both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

In Vivo Anti-Tumor Activity

NVP-AEW541 has demonstrated in vivo anti-tumor activity in a SCID/NOD mice model of diffuse MM . This suggests its potential use in preclinical and clinical studies for MM treatment.

Potential Anti-Parasitic Activity

While not a primary application, NVP-AEW541 has shown potential anti-parasitic activity, with IC50 values for parasite growth of 1.17 µM . This suggests potential for further research into its use in parasitic disease treatment.

Mechanism of Action

NVP-AEW541 is a reversible, ATP-competitive, orally available insulin-like growth factor-I receptor (IGF-IR, IGF-1R) inhibitor . Despite its equipotency against recombinant kinase domains of insulin receptor (InsR) and IGF-IR in cell-free kinase assays, it exhibits high selectivity toward cellular autophosphorylation of endogenous full-length IGF-1R .

properties

IUPAC Name |

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUCKSAZHWFXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AEW-541 HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2646165.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646173.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)

![2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2646176.png)